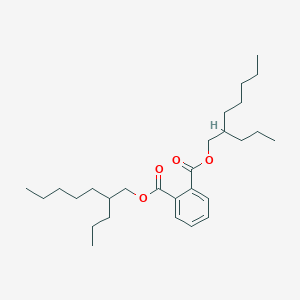

Bis(2-propylheptyl) phthalate

Übersicht

Beschreibung

Bis(2-propylheptyl) phthalate: is an organic compound with the chemical formula C28H46O4 . It is a phthalate ester, specifically the diester of phthalic acid and the branched-chain alcohol 2-propylheptanol. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. It is a colorless, viscous liquid at room temperature and is primarily used in the production of polyvinyl chloride (PVC) products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-propylheptyl) phthalate involves the esterification of phthalic anhydride with 2-propylheptanol. The reaction typically occurs in the presence of an acid catalyst. The general steps are as follows:

Mixing: Phthalic anhydride and 2-propylheptanol are mixed in a molar ratio of approximately 1:2.4 to 1:3.0.

Heating: The mixture is heated to a temperature range of 130-170°C and stirred for 20-60 minutes.

Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture, and the temperature is increased to 180-240°C.

Reaction: The reaction is allowed to proceed for 3-5 hours.

Purification: The product is purified by distillation or other methods to remove any unreacted starting materials and by-products

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often subjected to additional purification steps, such as vacuum distillation, to meet industry standards .

Analyse Chemischer Reaktionen

Reaction Conditions and Parameters

| Step | Temperature Range (°C) | Catalysts/Additives | Key Product | Acid Value Target |

|---|---|---|---|---|

| 1 | 130–170 | Activated carbon | Monoester | N/A |

| 2 | 180–240 | Titanium catalysts* | DPHP | ≤0.40 mg KOH/g |

*Catalyst ratio: Tetrabutyl titanate to titanium isopropylate = 1:1–1:4 .

Hydrolysis and Metabolic Pathways

DPHP undergoes enzymatic and non-enzymatic hydrolysis in biological systems, producing metabolites detectable in urine .

Primary Metabolic Reactions

Metabolite Identification in Rats and Humans

| Metabolite | Detection Method | Biological Half-life (hr) | Urinary Excretion (%) |

|---|---|---|---|

| MPHP | GC-HRMS, UPLC-MS | 1–3 | 15–20 |

| cx-MPHP | GC-HRMS | 3–5 | 30–40 |

| OH-MPHP | GC-HRMS | 2–4 | 25–35 |

| oxo-MPHP | UPLC-MS | 4–6 | 10–15 |

Biotransformation and Oxidative Modifications

DPHP’s branched alkyl chains undergo extensive oxidative biotransformation. Key reactions include:

-

Hydroxylation : Addition of -OH groups to alkyl side chains.

-

Oxidation : Conversion of hydroxyl groups to ketones or carboxylic acids.

-

Dealkylation : Removal of alkyl groups (e.g., tert-butyl or isopropyl) .

Observed Structural Modifications in Rat Models

| Reaction Type | Formula Change | Mass Change (Da) | Example Metabolite |

|---|---|---|---|

| Debenzylation | −90.047 | MPHP derivatives | |

| Tert-butyl dealkylation | −56.063 | Short-chain metabolites | |

| Hydroxylation + Ketone formation | +29.974 | oxo-MPHP | |

| Dihydroxylation | +34.006 | Diol metabolites |

Environmental and Toxicological Interactions

-

Stability : DPHP’s log Kow of 10.36 indicates high lipophilicity, favoring bioaccumulation.

-

Toxicity : Subchronic studies in rats show liver histopathology and adrenal effects at ≥40 mg/kg/day .

-

Biomonitoring : Sum of oxo-MPHP and OH-MPHP in urine serves as a biomarker for human exposure (HBM-I value: 1–1.5 mg/L) .

Key Research Findings

-

Synthetic Efficiency : Titanium catalysts reduce reaction time to 3–5 hours with >99.5% purity .

-

Human Exposure : Urinary metabolite levels increased 3-fold from 1999–2012, correlating with DPHP’s industrial adoption .

-

Species-Specific Metabolism : Rats exhibit faster MPHP clearance than humans, necessitating PBPK models for risk assessment .

This synthesis of chemical and metabolic data underscores DPHP’s reactivity and informs regulatory evaluations for its safe use.

Wissenschaftliche Forschungsanwendungen

Plasticizer in PVC

DPHP is predominantly used as a plasticizer in PVC production. It improves the material's flexibility and processability while maintaining mechanical strength. Typical concentrations of DPHP in PVC products range from 30% to 60% . This application is critical in industries such as:

- Automotive : Used in undercoatings and interior components.

- Construction : Found in building materials, flooring, and roofing.

- Consumer Goods : Present in items like toys, gloves, and household products.

Alternatives to Traditional Phthalates

Due to regulatory pressures on traditional phthalates due to health concerns, DPHP serves as an alternative that meets safety standards while providing similar performance characteristics. It has been adopted in various applications where low volatility and high thermal resistance are required .

Human Exposure Assessment

Research has indicated that DPHP metabolites can be detected in human urine samples, reflecting exposure levels over time. A study analyzing urine samples from volunteers over several years found significant correlations between increased DPHP usage and metabolite presence . This highlights the need for ongoing monitoring of human exposure to assess potential health risks.

Ecotoxicological Impact

Studies have evaluated the ecological impact of DPHP, particularly its degradation products and their effects on aquatic life. Research indicates that while DPHP itself may have low toxicity, its metabolites could pose risks to ecosystems .

Animal Studies

Toxicity studies have been conducted to evaluate the safety profile of DPHP. For instance, subchronic feeding studies in rats have established a no observed adverse effect level (NOAEL) at 40 mg/kg body weight per day . Further investigations into dermal and inhalation toxicity have shown that DPHP exhibits low acute toxicity with LD50 values exceeding 2000 mg/kg for dermal exposure .

Regulatory Insights

Regulatory bodies such as the U.S. Consumer Product Safety Commission (CPSC) have conducted comprehensive reviews on DPHP's safety profile as part of their risk assessment processes. These assessments inform regulations surrounding consumer products containing DPHP .

Case Studies and Comparative Analysis

| Application Area | Description | Key Findings |

|---|---|---|

| Automotive | Used in undercoating and interior components | Enhances durability; meets safety standards |

| Construction | Found in roofing membranes and flooring | Provides thermal stability; low volatility |

| Consumer Products | Present in toys and gloves | Alternatives to traditional phthalates; safer |

| Environmental Monitoring | Urinary metabolite analysis | Reflects exposure trends over time |

| Ecotoxicology | Impact on aquatic ecosystems | Metabolites pose potential ecological risks |

Wirkmechanismus

Bis(2-propylheptyl) phthalate exerts its effects primarily through its role as a plasticizer. By integrating into the polymer matrix of PVC, it increases the flexibility and durability of the material. On a molecular level, this compound interacts with the polymer chains, reducing intermolecular forces and allowing the chains to move more freely .

In biological systems, this compound can act as an endocrine disruptor. It is metabolized into monoesters and other metabolites, which can interfere with hormone receptors and signaling pathways. This disruption can lead to various health effects, including reproductive and developmental issues .

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) phthalate: Another common plasticizer used in PVC products. It has similar properties but is more widely studied for its health effects.

Diisononyl phthalate: Used as a plasticizer with similar applications. It is known for its lower volatility and better performance in high-temperature applications.

Diisodecyl phthalate: Another plasticizer with similar properties, used in a variety of industrial applications.

Uniqueness of Bis(2-propylheptyl) Phthalate: this compound is unique in its balance of properties, offering good plasticizing efficiency, low volatility, and relatively low toxicity compared to some other phthalates. Its branched structure provides flexibility and durability to PVC products, making it a valuable alternative to other plasticizers .

Biologische Aktivität

Bis(2-propylheptyl) phthalate (DPHP) is a synthetic chemical primarily used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. As concerns regarding the biological effects of phthalates have increased, research into DPHP's biological activity has become essential. This article reviews the biological activity of DPHP, focusing on its metabolic pathways, toxicological effects, and potential health risks based on diverse scientific sources.

DPHP is an ortho-phthalate with the chemical formula C_21H_34O_4 and is known for its application as a plasticizer in flexible PVC. It is often found in products such as automobile undercoatings, building materials, and consumer goods like gloves and pool liners . The typical concentration of DPHP in these products ranges from 30% to 60% .

Metabolism and Excretion

Research indicates that DPHP undergoes biotransformation primarily through ester cleavage to form mono-(2-propylheptyl) phthalate (MPHP), which can further be oxidized into various metabolites . A study involving healthy volunteers showed that approximately 34% of an oral dose of DPHP was excreted in urine as secondary metabolites within 24 hours . The metabolic pathway is similar to that of other phthalates, suggesting a rapid clearance from the body without significant accumulation in tissues .

Table 1: Metabolites of DPHP

| Metabolite | Description | Excretion Rate |

|---|---|---|

| Mono-(2-propylheptyl) phthalate (MPHP) | Primary metabolite formed via ester cleavage | Detected in urine |

| Phthalic acid | Further breakdown product | Detected in urine |

| Oxidative derivatives | Additional metabolites formed post-MPHP | Detected in urine |

Acute and Subchronic Toxicity

DPHP has been assessed for its toxicity through various studies. An acute toxicity study indicated that the oral LD50 was greater than 5,000 mg/kg, suggesting low acute toxicity . However, subchronic studies have raised concerns about its potential as a toxicant. A notable study reported a No Observed Adverse Effect Level (NOAEL) of 40 mg/(kg bw·d), indicating significant adverse effects at higher doses .

- Body Weight and Food Consumption : Significant reductions in body weight and food intake were observed in rats exposed to DPHP .

- Histopathological Changes : Alterations were noted in liver and adrenal tissues, alongside variations in blood composition, suggesting potential systemic toxicity .

Reproductive and Developmental Toxicity

Concerns regarding reproductive toxicity are particularly pertinent with phthalates. Studies indicate that DPHP exposure may lead to adverse reproductive outcomes, including reduced birth weight and altered reproductive parameters in animal models . These findings align with broader concerns regarding phthalates' impacts on endocrine function.

Case Studies

- Subchronic Exposure Study : In a study involving rats fed with varying doses of DPHP, histopathological evaluations revealed significant liver damage at doses above the NOAEL. The researchers concluded that DPHP poses a risk for chronic exposure scenarios due to its subchronic toxic effects .

- Human Biomonitoring : A biomonitoring study conducted in Europe assessed DPHP exposure among teenagers, revealing detectable levels of DPHP metabolites in blood samples. This highlights the potential for human exposure through environmental sources and consumer products .

Eigenschaften

IUPAC Name |

bis(2-propylheptyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYUOIVEVPTXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052173 | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53306-54-0 | |

| Record name | Di-2-propylheptyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53306-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053306540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53306-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-propylheptyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Bis(2-propylheptyl) phthalate (DPHP)?

A1: DPHP is widely used as a plasticizer, particularly as a replacement for other phthalates facing restrictions due to health concerns []. It enhances the flexibility, durability, and workability of various materials, including plastics, rubbers, and coatings.

Q2: How is this compound (DPHP) detected and quantified in environmental and biological samples?

A2: Various analytical techniques are employed to detect and quantify DPHP. These include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) [, ]. These methods offer high sensitivity and selectivity for accurate measurement in complex matrices.

Q3: What are the known metabolites of DPHP in humans?

A3: Research has identified several DPHP metabolites in human urine, including oxo-mono-propylheptyl phthalate (oxo-MPHP) and hydroxy-mono-propylheptyl phthalate (OH-MPHP). These metabolites serve as potential biomarkers for DPHP exposure [, , ].

Q4: Are there any concerns regarding the environmental impact of DPHP?

A4: While considered a less toxic alternative to some phthalates, DPHP's presence in the environment raises concerns. It has been detected in soil samples, indicating potential accumulation and exposure to terrestrial organisms []. Research continues to assess its long-term ecological effects.

Q5: Has DPHP been found to have autotoxic effects on plants?

A5: Research has shown that DPHP exhibits autotoxic effects on tobacco plants. It was isolated from the rhizosphere soil of flue-cured tobacco and demonstrated inhibitory effects on the growth of tobacco seedlings, contributing to replant failure [].

Q6: Are there alternative plasticizers to DPHP being explored?

A6: Yes, researchers and industries are actively investigating and developing alternative plasticizers to address potential concerns surrounding DPHP and other phthalates. These alternatives aim to provide similar functionalities while minimizing potential health and environmental risks [].

Q7: What are the limitations of dietary administration of DPHP in amphibian toxicity studies?

A7: Studies suggest that administering DPHP through diet in amphibian metamorphosis assays can confound data interpretation due to the physical alteration of the diet and potential impacts on the tadpoles' development and survival, independent of DPHP exposure [].

Q8: Can finger nails be used as a biomarker for DPHP exposure?

A8: Interestingly, while DPHP metabolites were not detected in vivo, metabolites of its alternative DEHTP were identified in both urine and fingernail samples. This finding suggests that fingernails could potentially serve as a non-invasive matrix for monitoring exposure to certain organic contaminants, including some plasticizers, but further validation is needed [].

Q9: What is the historical context of DPHP research?

A9: Research on DPHP has evolved over time, initially focusing on its synthesis and applications []. With growing awareness of potential health and environmental effects of certain phthalates, research shifted towards understanding DPHP's metabolism, toxicity, and environmental fate. Ongoing research investigates safer alternatives and sustainable practices related to DPHP and its class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.